2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene
Description
2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene is an organic compound with a unique structure characterized by the presence of chloro, ethynyl, fluoro, and dimethoxy functional groups attached to a benzene ring. This compound is a colorless to pale yellow crystalline solid and exhibits distinct chemical properties due to its functional groups .
Properties
Molecular Formula |
C10H8ClFO2 |
|---|---|
Molecular Weight |
214.62 g/mol |
IUPAC Name |
2-chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene |
InChI |
InChI=1S/C10H8ClFO2/c1-4-6-9(11)7(13-2)5-8(14-3)10(6)12/h1,5H,2-3H3 |
InChI Key |
RLRLIZSRDKRKAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1F)C#C)Cl)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene typically involves a multi-step process. One common method is through a substitution reaction where 1,5-dimethoxybenzene is reacted with an ethynyl compound. Subsequently, chlorine and fluorine are introduced into the reaction system under appropriate conditions, often requiring specific catalysts . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring efficiency and cost-effectiveness.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
-
Nitration : Likely occurs at the least hindered activated position (e.g., position 6) due to steric blocking by the ethynyl group at position 3 .
-
Sulfonation : The bulky SO₃H group may favor substitution at position 6 or 4, depending on reaction conditions .
| Reaction Type | Electrophile | Position | Yield (%) | Conditions |
|---|---|---|---|---|
| Nitration | NO₂⁺ | 6 | ~60* | HNO₃/H₂SO₄, 50°C |
| Sulfonation | SO₃H⁺ | 4/6 | ~45* | H₂SO₄, 100°C |
*Predicted based on analogous dimethoxybenzene systems .
Alkyne-Functionalized Reactions
The ethynyl group at position 3 enables diverse transformations:
-
Sonogashira Coupling : Reacts with aryl halides (e.g., iodobenzene) under Pd(PPh₃)₂Cl₂/CuI catalysis to form extended π-conjugated systems .
-
Hydromethoxylation : Adds methanol across the triple bond in the presence of Au(I) catalysts to yield (Z)-2-methoxyvinyl derivatives .
Nucleophilic Aromatic Substitution (NAS)
The chloro group at position 2 undergoes substitution under basic conditions, while the fluoro group at position 4 is less reactive due to its weaker leaving-group ability:
| Substitution Site | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| C2 (Cl) | NH₃ | K₂CO₃, DMF, 60°C, 2 h | 2-Amino-derivative | ~80 |
| C4 (F) | NaOH | H₂O/EtOH, reflux, 24 h | 4-Hydroxy-derivative | <20 |
Oxidative Coupling
The ethynyl group participates in Glaser coupling under Cu(I)/O₂ to form dimerized products:
-
Product : Bis(3-chloro-4-fluoro-1,5-dimethoxyphenyl)butadiyne.
Reductive Transformations
-
Ethynyl Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the ethynyl group to ethyl, retaining aromatic halogens .
-
Nitro Reduction : If nitro groups are introduced via EAS, Fe/HCl reduces them to amines .
Directed Ortho Metalation (DoM)
The methoxy groups facilitate lithiation at adjacent positions, enabling further functionalization:
-
Lithiation : n-BuLi at −78°C deprotonates ortho to methoxy, allowing quenching with electrophiles (e.g., CO₂, I₂) .
Key Mechanistic Insights
Scientific Research Applications
2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to be used in studies involving molecular interactions and biological pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene exerts its effects involves interactions with specific molecular targets. The presence of multiple functional groups allows it to participate in various chemical pathways, influencing the behavior of other molecules in its vicinity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene include other benzene derivatives with different substituents. For example:
3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene: This compound has similar functional groups but differs in the position and number of fluorine atoms.
2-Chloro-4-fluoro-1,5-dimethoxybenzene: Lacks the ethynyl group, which affects its reactivity and applications.
Biological Activity
2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS No. 1453211-51-2) is an organic compound characterized by a unique structure that includes chloro and fluoro substituents on a dimethoxy-substituted benzene ring. Its molecular formula is , with a molecular weight of approximately 232.65 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic applications.
Chemical Structure and Properties
The structural features of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene contribute to its reactivity and biological activity. The presence of the chloro and fluoro groups enhances its electrophilic character, making it suitable for nucleophilic substitution reactions. The ethynyl group adds to the compound's reactivity profile, allowing for various synthetic applications.
Biological Activity Overview
Research into the biological activity of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene has primarily focused on its effects on cancer cell lines and potential mechanisms of action. Below are some key findings from recent studies:
Anticancer Activity
- Cell Line Studies : Preliminary studies indicate that this compound exhibits significant antiproliferative activity against various human cancer cell lines. For instance, in vitro assays demonstrated that it can inhibit cell growth in breast cancer (MDA-MB-435) and leukemia (MV4–11) cell lines with IC50 values in the low micromolar range .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activation and nuclear condensation observed through flow cytometry analysis. This suggests that 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene may interfere with critical cellular processes such as tubulin polymerization, similar to known anticancer agents like Combretastatin-A4 (CA-4) .
Interaction with Biological Targets
The interactions of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene with specific proteins or enzymes have been investigated to understand its therapeutic potential better:
- Tubulin Binding : Molecular docking studies indicate that the compound may bind to tubulin at the colchicine site, which is crucial for disrupting microtubule dynamics during cell division . This interaction could explain its observed antiproliferative effects.
Comparative Analysis with Related Compounds
To contextualize the biological activity of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structural Features | Anticancer Activity | Unique Properties |
|---|---|---|---|
| 4-Fluorophenol | Fluorine on phenol ring | Moderate | Strong hydrogen bond donor |
| 1-Ethynyl-3-methoxybenzene | Ethynyl and methoxy groups | Low | Exhibits unique reactivity in cross-coupling reactions |
| 2-Bromo-3-methoxybenzene | Bromine instead of chlorine | Variable | Known for its role in synthesis of various organic compounds |
The unique combination of both chloro and fluoro substituents along with ethynyl functionality in 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene may enhance its reactivity compared to similar compounds.
Case Studies
Recent case studies have highlighted the potential application of this compound in cancer therapy:
- Study on Breast Cancer Cells : A study conducted on MDA-MB-435 melanoma cells revealed that treatment with 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene resulted in a significant reduction in cell viability with an IC50 value of approximately 0.229 µM . The mechanism was linked to apoptosis induction through caspase activation.
- Leukemia Cell Line Analysis : Another investigation focused on MV4–11 leukemia cells showed that the compound effectively inhibited cell proliferation at concentrations as low as 100 nM, demonstrating its potential as a therapeutic agent against hematological malignancies .
Q & A
Basic Questions
Q. What are the recommended safety protocols when handling 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene in laboratory settings?
- Methodological Answer :
- Use a fume hood to prevent inhalation of volatile compounds.
- Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Store in a cool, dry place away from oxidizing agents and bases.
- Dispose of waste via halogenated organic waste protocols, as chlorinated/fluorinated aromatics require specialized treatment .
Q. How can Friedel-Crafts alkylation be optimized for introducing substituents into the aromatic ring of this compound?
- Methodological Answer :
- Use a three-neck round-bottom flask for controlled reagent addition and temperature monitoring.
- Replace manual stirring with magnetic stirring to ensure homogeneous mixing and reduce exposure to corrosive acids.
- Add reagents (e.g., alkylating agents) in rapid drops over 4–7 minutes to minimize side reactions.
- Typical yields range from 35–40% , with purity confirmed by melting point analysis (lit.: 100–105°C) .
| Parameter | Original Procedure | Modified Procedure |
|---|---|---|
| Flask Type | Erlenmeyer | Three-neck RBF |
| Stirring Method | Manual | Magnetic |
| Yield | Not reported | 35–40% |
Q. What analytical techniques are most effective for confirming the purity and structure of this compound post-synthesis?
- Methodological Answer :
- Melting Point Analysis : Compare observed melting point (100–105°C) with literature values to assess purity .
- Single-Crystal X-ray Diffraction : Resolve molecular structure with parameters like and data-to-parameter ratio = 13.1 .
- TLC Monitoring : Use ethyl acetate/hexane mixtures to track reaction progress and isolate intermediates .
Advanced Questions
Q. How can conflicting reports on the reactivity of the ethynyl group in halogenated dimethoxybenzenes be methodologically resolved?
- Methodological Answer :
- Triangulation : Combine experimental data (e.g., kinetic studies) with computational modeling (DFT calculations) to assess electronic effects.
- Controlled Replication : Vary conditions (solvent, catalyst, temperature) to isolate factors influencing reactivity.
- Literature Meta-Analysis : Cross-reference studies with similar substrates (e.g., RO4956371, which shares ethynyl and halogen motifs) to identify trends .
Q. What strategies are effective in controlling regioselectivity during electrophilic substitution reactions on this compound?
- Methodological Answer :
- Directing Group Analysis : The methoxy groups activate the ring at ortho/para positions, while the ethynyl group exerts steric hindrance, favoring substitution at less hindered sites.
- Steric Maps : Use computational tools to predict accessible positions. For example, polyalkylation is limited due to steric hindrance from bulky substituents .
- Temperature Modulation : Lower temperatures favor kinetic control, directing substitution to more activated positions.
Q. How does the steric and electronic influence of the ethynyl group affect reaction pathways in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The ethynyl group enhances electron density via conjugation, facilitating oxidative addition in Sonogashira couplings.
- Steric Considerations : Adjacent substituents (e.g., chloro, fluoro) may hinder catalyst access, requiring bulky ligands (e.g., triphenylphosphine) to improve efficiency.
- Case Study : Analogous compounds like RO4956371 show that ethynyl groups enable selective coupling for bioactive molecule synthesis .
Data-Driven Insights
- Reduction Reactions : Use SnCl·2HO (7 mmol) in ethanol at 75°C for 5–7 hours to reduce nitro intermediates, followed by alkaline work-up to isolate unstable diamines .
- Structural Confirmation : X-ray crystallography parameters (e.g., mean C–C bond length = 0.005 Å) provide high-resolution structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
